molecular formula C17H26O10 B1675030 Loganin CAS No. 18524-94-2

Loganin

Cat. No. B1675030
CAS RN: 18524-94-2
M. Wt: 390.4 g/mol
InChI Key: AMBQHHVBBHTQBF-CBQOGAMZSA-N
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Description

Loganin is one of the best-known iridoid glycosides. It was first isolated from the seeds of a member of the Loganiaceae plant family, Strychnos nux-vomica .


Synthesis Analysis

Loganin is synthesized in the laboratory through a scheme involving photochemical cycloaddition to a preformed symmetrical cyclopentene synthon. The desired cis ring fusion is assured by a temporary bridge in the intermediate . An asymmetric total synthesis of loganin was achieved by an overall strategy for skeletal construction .


Molecular Structure Analysis

Loganin is a product of the biological isoprene unit, Δ3-isopentenol, which is a relatively reduced hydrocarbon comprised of five carbons. It is produced in nature from three molecules of a relatively oxidized two carbon starting material, acetic acid in the form of acetyl CoA . Loganin is formed from loganic acid by the enzyme loganic acid O-methyltransferase (LAMT). Loganin then becomes a substrate for the enzyme secologanin synthase (SLS) to form secologanin .


Chemical Reactions Analysis

The reaction mechanism of loganic acid methyltransferase (LAMT) involves loganic acid being methylated on the oxygen atom of the carboxyl group and converted to loganin . The reaction is a one-step process involving the transfer of a methyl group from the cofactor S-adenosylmethionine to loganic acid .

Future Directions

Loganin has been shown to have antioxidant and anti-inflammatory neuroprotective activities . It has been suggested that Loganin might be a novel effective agent for the treatment of cardiac hypertrophy and heart failure . Moreover, Loganin has been found to improve painful diabetic neuropathy by modulating oxidative stress, inflammation, and insulin sensitivity .

properties

IUPAC Name

methyl (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7+,9-,10+,11+,12+,13-,14+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBQHHVBBHTQBF-UOUCRYGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loganin

CAS RN

18524-94-2
Record name (-)-Loganin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18524-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loganin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018524942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LOGANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7WJ16Q93C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,620
Citations
G Buechi, JA Carlson, JE Powell… - Journal of the American …, 1973 - ACS Publications
… 3-D-glucopyranose (23) yielded optically active loganin pentaacetate which had previously been converted to loganin. The glucoside loganin, first isolated from Strychnos nux vomica, 3 …
Number of citations: 146 pubs.acs.org
WL Jiang, SP Zhang, J Hou, HB Zhu - Phytomedicine, 2012 - Elsevier
… Loganin, an iridoid glucoside compound was isolated from Cornus officinalis Sieb. et Zucc. This study was conducted to investigate the efficacy of loganin … (ig) of loganin. Renal tissue, …
Number of citations: 53 www.sciencedirect.com
PG Jones, GM Sheldrick, KH Glüsenkamp… - … Section B: Structural …, 1980 - scripts.iucr.org
… CH20H H~ :0 C02Nie (1) The absolute conformation of loganin is of interest because of its biological importance. We, and others, have already investigated the conformation by *H and '…
Number of citations: 24 scripts.iucr.org
SH Kwon, HC Kim, SY Lee, CG Jang - European Journal of Pharmacology, 2009 - Elsevier
… Here, we assessed whether the neuroprotective effects of loganin ameliorated memory … effects of loganin on scopolamine-induced memory deficits, we evaluated the effect of loganin on …
Number of citations: 125 www.sciencedirect.com
MJ Kim, GS Bae, IJ Jo, SB Choi, DG Kim… - European Journal of …, 2015 - Elsevier
… However, post-treatment of loganin failed to improve pancreatic damage and biochemical … by administration of loganin. In conclusion, these results suggest that loganin exhibits an anti-…
Number of citations: 59 www.sciencedirect.com
H Yamamoto, N Katano, A Ooi, K Inoue - Phytochemistry, 2000 - Elsevier
Secologanin synthase, an enzyme catalyzing the oxidative cleavage of the cyclopentane ring in loganin to form secologanin, was detected in microsomal preparations from cell …
Number of citations: 139 www.sciencedirect.com
SH Kwon, JA Kim, SI Hong, YH Jung, HC Kim… - Neurochemistry …, 2011 - Elsevier
… loganin against hydrogen peroxide (H 2 O 2 )-induced neuronal toxicity in SH-SY5Y cells. The neuroprotective effect of loganin … Loganin was effective in attenuating all the above-stated …
Number of citations: 132 www.sciencedirect.com
AR Battersby, RS Kapil, R Southgate - Chemical Communications …, 1968 - pubs.rsc.org
THE structure of loganin1, 2 is currently written as (I), without stereochemical assignment, and though srarious parts of this representation are well supported, ly2 (I) as a whole rests …
Number of citations: 30 pubs.rsc.org
N Yamabe, JS Noh, CH Park, KS Kang… - European Journal of …, 2010 - Elsevier
Previously, we have reported that Corni Fructus possessed hypoglycemic and hypocholesterolemic effects in streptozotocin-induced type 1 diabetic rats and diet-induced …
Number of citations: 134 www.sciencedirect.com
K He, S Song, Z Zou, M Feng, D Wang… - Phytotherapy …, 2016 - Wiley Online Library
… et Zucc (CO) led to the isolation of loganin, morroniside, and … Oral administration of loganin and morroniside decreased … interesting synergistic effect between loganin and ursolic acid. …
Number of citations: 103 onlinelibrary.wiley.com

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